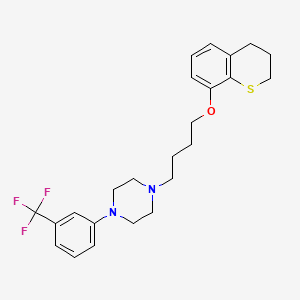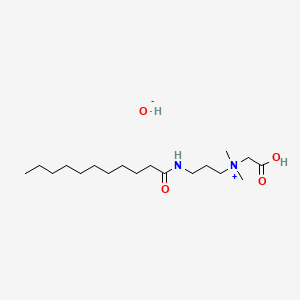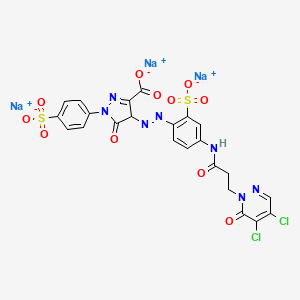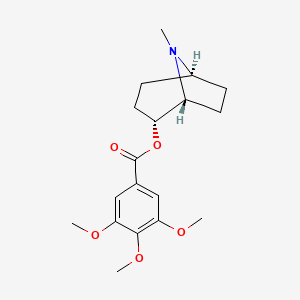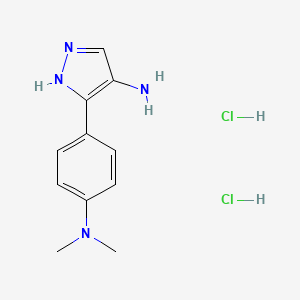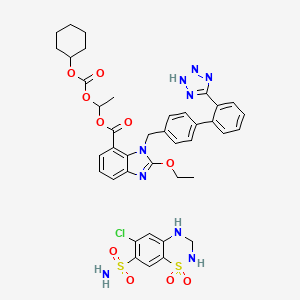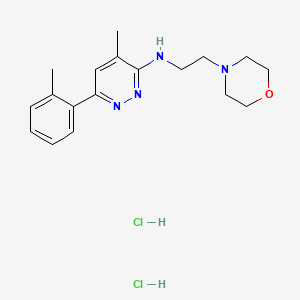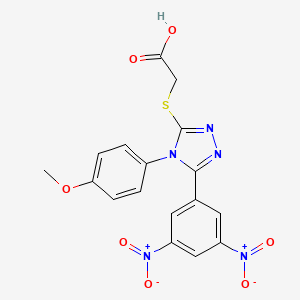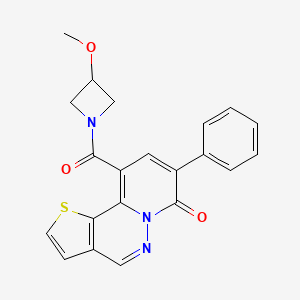
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethyl, morpholinyl, and triazinyl groups. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of Dimethyl Groups: Methylation of the benzamide core can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Morpholinyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., chloride) with morpholine.
Formation of the Triazinyl Ring: The triazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and propylamine.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazines.
Scientific Research Applications
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate cell proliferation and differentiation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, particularly leukemia.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that catalyze the phosphorylation of specific amino acids in proteins, which can regulate various cellular processes. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Triazinyl Compounds: Compounds containing the triazinyl ring but with different functional groups.
Uniqueness
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
127375-05-7 |
|---|---|
Molecular Formula |
C19H26ClN5O2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N,4-dimethyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N5O2.ClH/c1-4-5-16-20-18(22-19(21-16)24-10-12-26-13-11-24)23(3)17(25)15-8-6-14(2)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H |
InChI Key |
JZVHGALCBOUUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)C)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


